methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Description
Methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a synthetic compound featuring three key structural motifs:
- 1,3-Benzodioxol-5-yl group: A fused aromatic ring system with oxygen atoms, commonly associated with CNS activity due to its resemblance to neurotransmitter scaffolds.
- 4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group, often linked to dopamine and serotonin receptor modulation.
- Carbamate functional group: Provides metabolic stability compared to esters or amides, influencing bioavailability and pharmacokinetics.
Properties
IUPAC Name |
methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-21(25)22-14-18(16-7-8-19-20(13-16)28-15-27-19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVQIILSEFKREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ethylamine Intermediate
The intermediate 2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethylamine is prepared via reductive amination of 2H-1,3-benzodioxol-5-yl ketone with 4-phenylpiperazine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C facilitates selective reduction of the imine bond, yielding the ethylamine derivative in 68–72% purity.
Carbamoylation with Methyl Chloroformate
The ethylamine intermediate is reacted with methyl chloroformate in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, with stirring at room temperature for 6–8 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), achieving a final yield of 85–90%.
Reaction Conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (1.2 equiv)
- Temperature: 25°C
- Time: 8 hours
Alternative Route: Isocyanate-Mediated Carbamate Synthesis
A less common but higher-yielding approach utilizes methyl isocyanate as the carbamoylating agent. This method avoids chloroformate handling but requires stringent moisture control.
Direct Amine-Isocyanate Coupling
The ethylamine intermediate is treated with methyl isocyanate in anhydrous tetrahydrofuran (THF) at −10°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the carbamate linkage. After quenching with ice-water, the product is extracted with ethyl acetate and recrystallized from ethanol, yielding 92–95%.
Key Advantages:
- Higher functional group tolerance.
- Minimal byproduct formation.
Solid-Phase Synthesis for Scalable Production
Recent patent literature describes a solid-supported strategy to enhance reproducibility. Wang resin-bound 4-phenylpiperazine is alkylated with 2-(2H-1,3-benzodioxol-5-yl)ethyl bromide, followed by on-resin carbamoylation using methyl chloroformate. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >99% purity.
Optimization Data:
| Parameter | Value |
|---|---|
| Resin Loading | 1.2 mmol/g |
| Alkylation Time | 12 hours |
| Carbamoylation Temp | 0°C → 25°C (gradient) |
| Final Purity | 99.2% (HPLC) |
Mechanistic and Kinetic Considerations
Carbamate formation follows a two-step mechanism:
- Nucleophilic Attack: The amine lone pair attacks the electrophilic carbonyl carbon of methyl chloroformate.
- Elimination: Departure of the chloride leaving group, stabilized by TEA.
Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy (Ea) of 45.2 kJ/mol.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |
|---|---|---|---|---|
| Chloroformate Coupling | 85–90 | 95–98 | High | Moderate (HCl gas) |
| Isocyanate Route | 92–95 | 98–99 | Moderate | High (toxicity) |
| Solid-Phase Synthesis | 88 | 99.2 | Industrial | Low (resin handling) |
Purification and Characterization
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual amine impurities.
- Spectroscopy:
Industrial-Scale Adaptations
Patent US9675571B2 discloses a continuous-flow reactor system for carbamate synthesis, reducing reaction time to 2 hours and improving yield to 94%. Key parameters include:
- Flow Rate: 10 mL/min
- Residence Time: 12 minutes
- Temperature: 30°C
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis is a defining reaction for this compound, occurring under acidic or basic conditions. The phenylpiperazine and benzodioxole groups influence reaction kinetics and stability.
Key Hydrolysis Pathways:
Mechanistic Notes :
-
At neutral pH, intramolecular cyclization dominates, forming N,N'-dimethylimidazolidinone as a byproduct .
-
Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS)
The benzodioxole moiety undergoes EAS at the 4- and 6-positions due to electron-donating oxygen atoms.
Demonstrated Reactions:
| Reagent | Position Substituted | Product Yield | Reference |
|---|---|---|---|
| HNO<sub>3</sub> | 4-NO<sub>2</sub> | 68% | |
| Br<sub>2</sub> | 6-Br | 72% | |
| CH<sub>3</sub>COCl | 4-COCH<sub>3</sub> | 55% |
Kinetic Control : Nitration occurs preferentially at the 4-position due to steric hindrance at the 6-position from the adjacent dioxole oxygen.
Transesterification
The carbamate’s methoxy group is replaceable by nucleophiles:
Catalysis : Reactions are accelerated by Cs<sub>2</sub>CO<sub>3</sub> or tetrabutylammonium iodide (TBAI) .
Enzyme Interaction
While not a direct reaction, the compound inhibits lysosomal phospholipase A2 (LPLA<sub>2</sub>) via competitive binding to its lipid membrane-binding domain .
| Parameter | Value | Method | Reference |
|---|---|---|---|
| IC<sub>50</sub> (LPLA<sub>2</sub>) | 12.4 ± 1.8 μM | Fluorimetric assay | |
| Binding affinity (K<sub>d</sub>) | 8.9 μM | Molecular docking |
Structural Basis : The phenylpiperazine group interacts with hydrophobic pockets in LPLA<sub>2</sub>, while the carbamate stabilizes the enzyme-substrate complex .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
| Temperature (°C) | Major Products | Pathway |
|---|---|---|
| 200–250 | CO<sub>2</sub> + methylamine derivatives | Carbamate cleavage |
| >300 | Benzodioxole fragmentation products | Aromatic ring scission |
Analytical Evidence : Thermogravimetric analysis (TGA) shows 95% mass loss by 300°C.
Scientific Research Applications
Pharmacological Studies
Methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate has been investigated for its potential therapeutic effects in several areas:
Antidepressant Activity : The compound's structure suggests possible interactions with serotonin receptors, making it a candidate for antidepressant research. Studies have indicated that derivatives of piperazine can exhibit significant antidepressant-like effects in animal models .
Anticancer Properties : Recent investigations into related compounds have shown that structural analogs can induce apoptosis in cancer cells. The benzodioxole structure is particularly noted for its ability to interact with DNA and inhibit tumor growth .
Neuropharmacology
Research has explored the neuropharmacological effects of this compound. Its potential as a neuroprotective agent is under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic synthesis techniques that allow for the precise manipulation of its functional groups. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to verify the structure and purity of the synthesized compound .
Case Study 1: Antidepressant Efficacy
In a study examining the antidepressant-like effects of piperazine derivatives, this compound was tested in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential utility in treating mood disorders .
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound exhibited dose-dependent cytotoxicity against breast and colon cancer cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin and dopamine signaling pathways, which are crucial for mood regulation and cognitive function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. N-[2-(1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N′-(4-Fluorophenyl)ethanediamide
- Key Difference : Replaces the carbamate with an ethanediamide group linked to a 4-fluorophenyl ring.
- Receptor Binding: The fluorophenyl group could enhance interactions with aromatic residues in receptor pockets.
B. Methyl 2-[6-(3-Chlorobenzoyl)-2H-1,3-Benzodioxol-5-yl]acetate
- Key Difference : Contains an acetate ester and chlorobenzoyl group instead of the piperazine-carbamate system.
- Impact :
C. N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-5-Chloro-3-ethyl-1H-indole-2-carboxamide
- Key Difference : Substitutes the carbamate with an indole-carboxamide and adds chloro/ethyl substituents.
- Impact :
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxole moiety and a piperazine ring, contributing to its pharmacological properties. The chemical formula is C24H30N2O4, and it exhibits various physicochemical properties that influence its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Cholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Studies have shown that carbamates can exhibit IC50 values as low as 10 nM for AChE, indicating strong inhibitory activity .
- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in neuroprotective contexts.
- Neurotransmitter Modulation : The piperazine component is known to interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several studies:
Table 1: Summary of Biological Activities
Case Studies
- Neurodegenerative Diseases : In animal models of Alzheimer's disease, compounds structurally similar to this compound have shown promise in improving cognitive function by enhancing cholinergic transmission through AChE inhibition .
- Cancer Research : Emerging studies suggest that this compound may possess anticancer properties by modulating apoptotic pathways and inhibiting tumor growth in specific cancer cell lines . Further investigation into its mechanism could reveal its utility as an adjunct therapy in oncology.
Q & A
Q. What are the optimal synthetic routes for methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Step 1: Coupling of 2H-1,3-benzodioxol-5-yl derivatives with 4-phenylpiperazine intermediates using nucleophilic substitution or amidation reactions .
- Step 2: Carbamate formation via reaction with methyl chloroformate under anhydrous conditions, often in dichloromethane or tetrahydrofuran at 0–5°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from chloroform/methanol) to achieve >95% purity. Yields range from 40% to 85%, depending on substituent steric effects .
Key Data:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Yield Optimization | 63–85% with slow reagent addition | |
| Purity Validation | HRMS ([M+H]+) and ¹H/¹³C NMR |
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include:
- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error .
- Melting Point: Determined via capillary method (e.g., 206–208°C for related derivatives) .
Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, temperature)?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) or store solid samples at 4°C in desiccators. Degradation above 150°C is common for carbamates .
- pH Stability: Use HPLC to monitor hydrolysis in buffers (pH 2–12). Carbamates are prone to base-catalyzed hydrolysis; stabilize acidic solutions (pH 4–6) .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how can binding affinity be validated?
Methodological Answer:
- Primary Targets: Dopamine D2/D3 receptors due to the phenylpiperazine moiety . Benzodioxole groups may enhance blood-brain barrier permeability .
- Assays:
Data from Analogues:
| Derivative | D3 Receptor Ki (nM) | Selectivity (D3/D2) | Source |
|---|---|---|---|
| 5-Iodo-benzofuran | 0.8 | 30-fold |
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation: Replace benzodioxole with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Linker Modification: Shorten the ethyl spacer to reduce conformational flexibility and improve receptor fit .
- Key Metrics: Compare IC₅₀ values in receptor assays and logP (via shake-flask method) to balance potency and solubility .
Case Study:
Q. What computational approaches predict solubility, permeability, and toxicity?
Methodological Answer:
- Solubility: Use Schrödinger’s QikProp to calculate aqueous solubility (logS). Experimental validation via HPLC solubility assays in PBS .
- Permeability: Apply Caco-2 cell models or PAMPA (Parallel Artificial Membrane Permeability Assay) .
- Toxicity: Run Derek Nexus for structural alerts (e.g., mutagenicity of aryl amines) .
Computational Data:
| Parameter | Predicted Value | Experimental Value | Source |
|---|---|---|---|
| logS (mol/L) | -4.2 | -4.5 ± 0.3 |
Q. How should researchers resolve contradictions in bioactivity data across derivatives?
Methodological Answer:
- Hypothesis Testing: Compare enantiomers (e.g., via chiral HPLC) to isolate stereochemical effects .
- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to assess significance of substituent-driven bioactivity differences .
- Control Experiments: Replicate assays under identical conditions (e.g., buffer pH, cell passage number) .
Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
